Pyrrolidine-3,4-dicarboxylic acid diethyl ester
Overview
Description
Pyrrolidine-3,4-dicarboxylic acid diethyl ester is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine-3,4-dicarboxylic acid diethyl ester typically involves the reaction of pyrrolidine with diethyl oxalate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine-3,4-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolidine-3,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrrolidine-3,4-dicarboxylic acid.
Reduction: Pyrrolidine-3,4-dicarboxylic acid diol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrrolidine-3,4-dicarboxylic acid diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of pyrrolidine-3,4-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-3,4-dicarboxylic acid: The acid form of the ester.
Pyrrolidine-1,3-dicarboxylic acid diethyl ester: A similar compound with different substitution patterns.
Uniqueness
Pyrrolidine-3,4-dicarboxylic acid diethyl ester is unique due to its specific ester functional groups at the 3 and 4 positions of the pyrrolidine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
diethyl pyrrolidine-3,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVXAGZGBHPRMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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